molecular formula C18H16Cl2N2O4S B2457100 1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 433687-58-2

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2457100
CAS No.: 433687-58-2
M. Wt: 427.3
InChI Key: UPTKTRUCQNJEQM-UHFFFAOYSA-N
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Description

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C18H16Cl2N2O4S and its molecular weight is 427.3. The purity is usually 95%.
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Properties

IUPAC Name

3-(3,4-dichlorophenyl)-1-(3-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O4S/c1-26-13-4-2-3-11(7-13)21-16-9-27(24,25)10-17(16)22(18(21)23)12-5-6-14(19)15(20)8-12/h2-8,16-17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKTRUCQNJEQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dichlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound with significant potential in pharmacological applications. Its unique structural features suggest various biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on existing literature and research findings.

Structural Characteristics

The compound features a thieno-imidazole core with dichlorophenyl and methoxyphenyl substituents. These structural elements enhance its chemical reactivity and biological properties. The thienoimidazole framework is known for its diverse pharmacological effects, including antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, highlighting its potential as:

  • Antimicrobial Agent : Similar compounds have demonstrated effectiveness against a range of bacteria and fungi.
  • Anticancer Properties : Research indicates that derivatives of thienoimidazole can inhibit cancer cell proliferation.
  • Antidepressant Effects : Some studies suggest that heterocyclic compounds can exhibit antidepressant activity by interacting with serotonin receptors.

Antimicrobial Activity

A study on structurally similar compounds revealed that derivatives of thienoimidazole exhibited significant antimicrobial properties. For example:

Compound NameStructural FeaturesBiological Activity
Thieno[2,3-b]pyridine derivativeContains a pyridine instead of imidazoleAntimicrobial
2-Aminothiazole derivativesFeatures a thiazole ringAnticancer
Benzothiazole derivativesIncludes a benzothiazole structureAntiviral

These findings suggest that the compound could also possess antimicrobial properties due to its structural similarities to known active compounds .

Anticancer Activity

Research has shown that thienoimidazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar thieno-imidazole frameworks have been tested against breast cancer cells, showing promising results in reducing cell viability .

Antidepressant Potential

A review highlighted the antidepressant potential of nitrogen-containing heterocycles. Compounds similar to this compound were evaluated for their effects on serotonin reuptake inhibition. The results indicated that certain derivatives could act as effective antidepressants by modulating serotonin levels in the brain .

Case Studies

  • Study on Anticancer Activity : A recent study synthesized several thienoimidazole derivatives and tested their cytotoxicity on human cancer cell lines. The lead compound demonstrated IC50 values comparable to standard chemotherapeutics, indicating strong anticancer potential.
  • Antimicrobial Testing : Another investigation assessed the antimicrobial efficacy of various thienoimidazole derivatives against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting that the compound could serve as a template for developing new antibiotics.

Q & A

Q. What are the critical parameters to optimize the synthesis of this compound?

  • Methodological Answer : Synthesis optimization requires precise control of:
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates and stabilize transition states, improving reaction rates .
  • Temperature : Stepwise heating (e.g., 60–80°C for cyclization, 100–120°C for sulfone formation) minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate imidazole ring closure, while oxidants (e.g., H₂O₂) ensure complete sulfonation .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>95%) .

Table 1 : Example Reaction Conditions from Analogous Thienoimidazoles

StepSolventTemp (°C)CatalystYield (%)
CyclizationDMF80ZnCl₂65–70
SulfonationAcetic acid100H₂O₂75–80

Q. Which spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Assign methoxyphenyl (δ 3.8–4.0 ppm for OCH₃) and dichlorophenyl (δ 7.2–7.6 ppm for aromatic protons) substituents .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in the tetrahydrothienoimidazole core .
  • IR Spectroscopy : Confirms sulfone groups (asymmetric S=O stretching at ~1300 cm⁻¹ and symmetric at ~1150 cm⁻¹) .
  • X-ray Crystallography : Determines dihedral angles between the thienoimidazole core and substituents, critical for assessing steric effects .

Advanced Research Questions

Q. How can computational methods predict reactivity and binding modes of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient dichlorophenyl groups may enhance electrophilic substitution .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes). Use software like GROMACS with CHARMM force fields to model binding affinity .
  • Docking Studies (AutoDock Vina) : Predict binding poses to inflammatory mediators (e.g., COX-2) by aligning the sulfone group with catalytic residues .

Q. How to design experiments for structure-activity relationship (SAR) studies?

  • Methodological Answer :
  • Variation of Substituents :
  • Replace 3,4-dichlorophenyl with fluorophenyl or methyl groups to assess halogen effects on bioactivity .
  • Modify the methoxyphenyl group to ethoxyphenyl or hydroxylphenyl to study electronic impacts .
  • Biological Assays :
  • Enzyme Inhibition : Test IC₅₀ against cyclooxygenase (COX-2) using fluorometric assays .
  • Antimicrobial Screening : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Data Analysis : Apply multivariate statistics (e.g., PCA) to correlate substituent properties (Hammett σ, LogP) with activity .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Comparative Meta-Analysis :
  • Normalize data using % inhibition at fixed concentrations (e.g., 10 µM) to account for assay variability .
  • Evaluate substituent effects: For example, 3,4-dichlorophenyl may enhance COX-2 inhibition but reduce solubility, leading to false negatives in cell-based assays .
  • Control Experiments :
  • Include reference compounds (e.g., celecoxib for COX-2) to validate assay conditions.
  • Assess cytotoxicity (MTT assay) to distinguish true bioactivity from nonspecific effects .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields during sulfonation?

  • Answer :
  • Optimized Oxidant Ratios : Use H₂O₂ in stoichiometric excess (2.5–3.0 equivalents) with catalytic sulfuric acid to drive sulfone formation .
  • Inert Atmosphere : Conduct reactions under N₂ to prevent oxidation of thienoimidazole intermediates .

Q. How to address poor solubility in pharmacological assays?

  • Answer :
  • Prodrug Design : Introduce phosphate esters at the methoxyphenyl group to enhance aqueous solubility .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles (≤200 nm) for sustained release .

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